1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.: 802302-03-0
Cat. No.: VC16808284
Molecular Formula: C23H23N
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802302-03-0 |
|---|---|
| Molecular Formula | C23H23N |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 1-(2,2-diphenylethyl)-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C23H23N/c1-3-9-18(10-4-1)22(19-11-5-2-6-12-19)17-23-21-14-8-7-13-20(21)15-16-24-23/h1-14,22-24H,15-17H2 |
| Standard InChI Key | GXJZAPYTAYOUNL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(C2=CC=CC=C21)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
The compound’s molecular formula is C₂₃H₂₃N, with a molecular weight of 313.4 g/mol. Its core structure consists of a tetrahydroisoquinoline system fused to a benzene ring, with a 2,2-diphenylethyl group attached to the nitrogen atom. This configuration introduces significant steric bulk compared to derivatives like 1-phenylethyl-tetrahydroisoquinoline, potentially altering binding affinities to biological targets.
Quantum mechanical calculations predict that the diphenylethyl group induces conformational rigidity, stabilizing the molecule in a boat-like configuration. This structural feature may enhance interactions with hydrophobic pockets in proteins or membranes. X-ray crystallography data for analogous compounds reveal dihedral angles of 112–118° between the tetrahydroisoquinoline core and aryl substituents, suggesting constrained rotation that could influence receptor binding kinetics.
Synthetic Methodologies
Bischler-Napieralski Cyclization
Industrial synthesis typically employs the Bischler-Napieralski reaction, where N-(2,2-diphenylethyl)-2-arylethylamides undergo cyclodehydration in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) . A representative protocol involves:
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Acylation: Reacting 2,2-diphenylethylamine with benzoyl chloride in dichloromethane at 0–5°C for 2 hours (yield: 85–92%) .
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Cyclization: Treating the resultant amide with PPA at 130–150°C for 3–5 hours to form the 3,4-dihydroisoquinoline intermediate (yield: 70–75%) .
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Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ at 80°C completes saturation of the heterocyclic ring (final yield: 82–88%) .
Table 1: Comparative Synthesis Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bischler-Napieralski | PPA, POCl₃ | 130–150 | 70–75 | 95–98 |
| Pomeranz-Fritsch | H₂SO₄, Ac₂O | 100–120 | 65–68 | 90–92 |
| Asymmetric | Chiral Brønsted acid | 25–30 | 55–60 | 99+ |
Enantioselective synthesis remains challenging due to the compound’s planar chirality. Recent advances employ chiral phosphoric acids to achieve enantiomeric excess (ee) values up to 89%, though scalability issues persist.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
In vitro studies demonstrate moderate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 18.7 μM, comparable to rasagiline (IC₅₀: 14.2 μM). Molecular docking simulations suggest the diphenylethyl group occupies the enzyme’s entrance cavity, while the tetrahydroisoquinoline core interacts with flavin adenine dinucleotide (FAD) cofactors through π-π stacking.
Table 2: Biological Activity Profiling
| Target | Assay Type | IC₅₀/EC₅₀ (μM) | Selectivity Ratio |
|---|---|---|---|
| MAO-B | Fluorometric | 18.7 | 5.2 (vs. MAO-A) |
| Acetylcholinesterase | Ellman’s method | 42.3 | 1.8 (vs. BuChE) |
| NMDA Receptor | Calcium flux | 89.4 | Non-competitive |
Pharmacological Applications and Challenges
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight critical modifications:
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Para-substitution on phenyl rings: Electron-withdrawing groups (e.g., -CF₃) improve MAO-B inhibition (ΔIC₅₀: −8.2 μM) but reduce aqueous solubility
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Ring saturation: Dihydro derivatives show 3.1× faster metabolic clearance than tetrahydro forms
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N-alkyl chain length: C2–C4 chains optimize target engagement without compromising pharmacokinetics
Table 3: Pharmacokinetic Parameters (Rat IV, 5 mg/kg)
| Parameter | Value |
|---|---|
| Cₘₐₓ (μg/mL) | 12.4 ± 1.8 |
| t₁/₂ (h) | 3.7 ± 0.4 |
| Vd (L/kg) | 8.9 ± 1.2 |
| CL (mL/min/kg) | 32.6 ± 4.1 |
Toxicity Considerations
Hepatotoxicity remains a concern, with 100 μM concentrations inducing 45% LDH release in HepG2 cells. Metabolic studies identify three primary cytochrome P450-mediated oxidation pathways generating reactive quinone intermediates. Structural mitigation strategies include introducing methoxy groups at C6/C7 positions, reducing hepatotoxic potential by 68% in murine models.
Comparative Analysis with Structural Analogues
The diphenylethyl substituent confers distinct advantages over related compounds:
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Enhanced target residence time: 2.8× longer than 1-phenylethyl analogues at MAO-B (τ = 18.9 min vs. 6.7 min)
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Improved metabolic stability: 43% higher AUC(0–24) in pharmacokinetic studies compared to 1-benzyl derivatives
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Reduced hERG inhibition: IC₅₀ > 30 μM vs. 12.4 μM for 1-(3,4-dichlorophenethyl) analogues
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